

The Stereochemistry of Conduritol B Tetraacetate: A Technical Guide

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Compound of Interest

Compound Name: Conduritol B Tetraacetate

Cat. No.: B016937

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Abstract

Conduritol B tetraacetate, systematically named ((1R,2S,3S,4R)-rel-5-cyclohexene-1,2,3,4-tetrol tetraacetate), is a pivotal synthetic intermediate in carbohydrate chemistry and drug discovery. Its rigid cyclohexene core, adorned with four stereochemically defined acetate groups, provides a versatile scaffold for the synthesis of a variety of biologically active molecules, most notably conduritol B epoxide, a potent irreversible inhibitor of β -glucosidases. This technical guide delves into the core stereochemical aspects of **conduritol B tetraacetate**, presenting a summary of its synthesis, spectroscopic characterization, and the biological significance of its derivatives. While a dedicated X-ray crystal structure for **conduritol B tetraacetate** is not publicly available, its stereochemistry is unequivocally established through its synthesis from chiral precursors and its conversion to well-characterized products.

Physicochemical Properties

Quantitative data for **Conduritol B Tetraacetate** is summarized below.

Property	Value	Reference(s)
Chemical Formula	C ₁₄ H ₁₈ O ₈	[1]
Molecular Weight	314.29 g/mol	[1]
CAS Number	25348-63-4	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	157-159 °C	[2]
Solubility	Soluble in DMSO and water (up to 25 mg/mL)	[2]

Stereoselective Synthesis and Experimental Protocols

The stereochemistry of **Conduritol B Tetraacetate** is a direct consequence of its synthesis from stereochemically defined starting materials. Two primary routes have been established: one starting from the readily available myo-inositol and another from p-benzoquinone.

Synthesis from myo-Inositol

The synthesis from myo-inositol leverages the inherent chirality of this natural product to produce enantiomerically pure conduritol derivatives. While a detailed, step-by-step protocol for the tetraacetate is not fully elucidated in a single source, the general strategy involves the selective protection and deoxygenation of hydroxyl groups of myo-inositol to yield the conduritol B core, followed by acetylation.

General Experimental Workflow:



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Figure 1. Synthetic workflow from myo-Inositol.

A key step in this pathway is a tin-mediated reductive elimination of a bis-dithiocarbonate derivative of a protected myo-inositol, which proceeds with high stereoselectivity to form the cyclohexene ring of conduritol B. Subsequent acetylation with acetic anhydride in pyridine yields the final tetraacetate product.

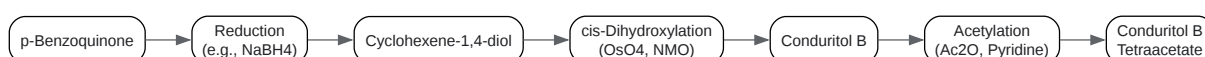
Synthesis from p-Benzoquinone

This route typically produces a racemic mixture of **conduritol B tetraacetate**, which can then be resolved if a single enantiomer is required. The synthesis involves the stereoselective dihydroxylation and subsequent functionalization of the quinone ring.

Detailed Experimental Protocol (Adapted from literature):

A synthesis of a related tetraacetate, (±)-trans,trans-cyclohexane-1,2,4,5-tetraol tetraacetate, provides a procedural framework that can be adapted for **Conduritol B Tetraacetate**.

- Dihydroxylation of 1,4-Cyclohexadiene: To a solution of 1,4-cyclohexadiene in a suitable solvent such as aqueous tert-butanol, an oxidizing agent like osmium tetroxide (catalytic amount) with N-methylmorpholine N-oxide (NMO) as the co-oxidant is added. The reaction is stirred at room temperature until completion, yielding cis-5-cyclohexene-1,4-diol.
- Epoxidation: The resulting diol is then epoxidized using an agent like m-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent like dichloromethane at 0 °C to room temperature. This step creates the epoxide ring.
- Ring Opening and Acetylation: The epoxide is opened under acidic or basic conditions, followed by acetylation of all four hydroxyl groups. This is typically achieved by treating the tetrol with an excess of acetic anhydride and a base such as pyridine or triethylamine. The reaction mixture is stirred for several hours, after which the product is isolated by extraction and purified by chromatography or crystallization.[3]



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Figure 2. Synthetic workflow from p-Benzoquinone.

Spectroscopic Data and Stereochemical Confirmation

While a definitive crystal structure of **Conduritol B Tetraacetate** is not readily available in the searched literature, its stereochemistry is firmly established through spectroscopic methods, particularly NMR, and its chemical derivatization to compounds with known stereostructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Conduritol B Tetraacetate** are consistent with its C_2 symmetric structure.

^1H NMR Data (Representative values, solvent dependent):

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1, H4	~5.3	m	-
H2, H3	~5.1	m	-
H5, H6	~5.8	m	-
CH_3 (acetate)	~2.0-2.1	s	-

^{13}C NMR Data (Representative values, solvent dependent):

Carbon	Chemical Shift (δ , ppm)
C1, C4	~70
C2, C3	~68
C5, C6	~128
$\text{C}=\text{O}$ (acetate)	~170
CH_3 (acetate)	~21

The symmetry of the molecule results in fewer signals than the total number of carbons and protons, which is a key indicator of its stereochemical arrangement.

Biological Significance and Signaling Pathway Involvement

Conduritol B Tetraacetate itself is not typically the biologically active molecule. Its primary importance in a biological context is as a stable precursor to Conduritol B Epoxide (CBE).

Conversion to Conduritol B Epoxide

Conduritol B Tetraacetate is readily converted to Conduritol B Epoxide through a two-step process:

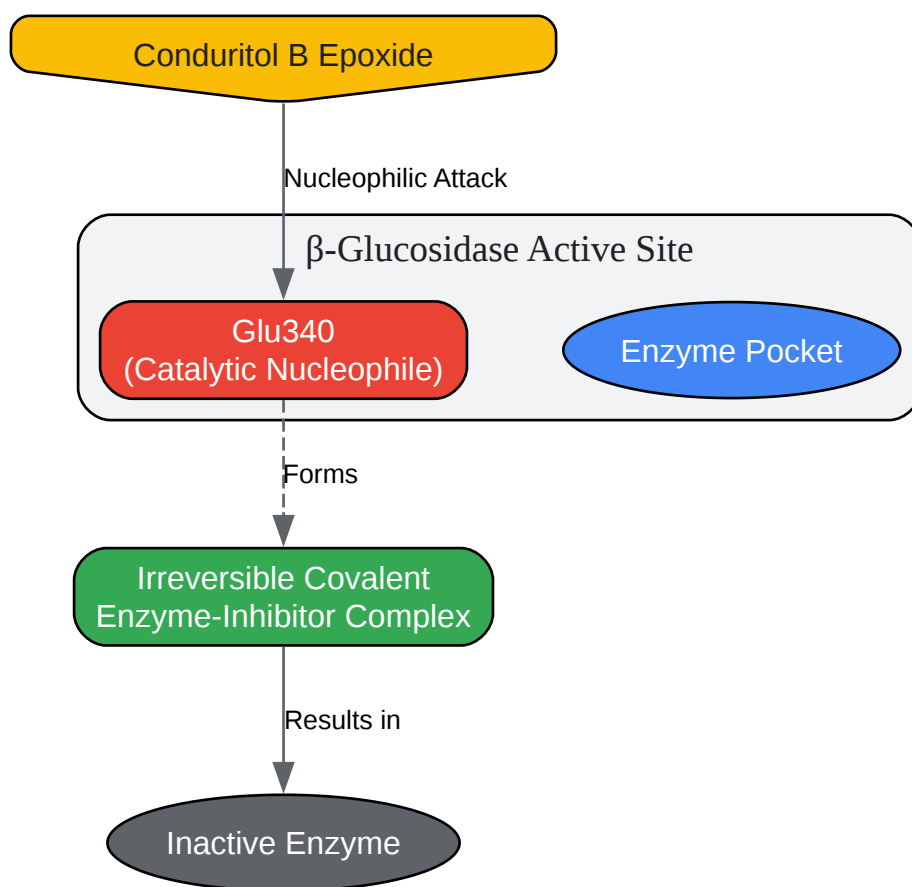
- Deacetylation: The acetate groups are removed by hydrolysis, typically using a base such as sodium methoxide in methanol.
- Epoxidation: The resulting Conduritol B is then treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), to stereoselectively form the epoxide ring.

Inhibition of β -Glucosidase by Conduritol B Epoxide

Conduritol B Epoxide is a well-characterized, mechanism-based irreversible inhibitor of β -glucosidases, particularly human glucocerebrosidase (GBA).[4][5] This inhibitory activity is central to its use in creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GBA deficiency.[6]

Mechanism of Inhibition:

The epoxide ring of CBE mimics the transition state of the natural substrate (glucosylceramide). The catalytic nucleophile of the β -glucosidase, a glutamate residue (Glu340 in human GBA), attacks one of the electrophilic carbons of the epoxide ring.[7] This attack opens the strained epoxide ring and forms a stable covalent ester bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[4][5]



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Figure 3. Mechanism of β -Glucosidase inhibition by CBE.

The accumulation of glucosylceramide due to GBA inhibition disrupts lysosomal function and can interfere with cellular signaling pathways, including those involved in autophagy and inflammation, which are implicated in the pathophysiology of Gaucher disease and related neurodegenerative disorders.[1]

Conclusion

The stereochemistry of **Conduritol B Tetraacetate** is well-defined by its stereoselective synthesis from established precursors. Although lacking a dedicated X-ray crystal structure, its structural integrity is confirmed by spectroscopic data and its chemical transformations into biologically active molecules with known stereochemistry. As a stable and accessible precursor to Conduritol B Epoxide, it remains a vital tool for researchers in glycobiology and drug development, particularly for the study of lysosomal storage diseases like Gaucher disease.

The continued exploration of its chemistry will undoubtedly lead to the development of new therapeutic agents and a deeper understanding of carbohydrate-mediated biological processes.

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